Alclofenac

描述

阿氯芬酸是一种非甾体抗炎药 (NSAID),主要用于其镇痛和抗炎特性。 它被用于治疗类风湿性关节炎、强直性脊柱炎和其他疼痛性关节炎疾病 。 它于 1979 年在英国因安全问题而从市场上撤回 .

准备方法

阿氯芬酸可以通过各种合成路线合成。一种常见的方法涉及在碱的存在下,3-氯-4-羟基苯甲醛与烯丙基溴反应形成 3-氯-4-烯丙氧基苯甲醛。 然后将这种中间体与甲基溴化镁进行格氏反应,得到 3-氯-4-烯丙氧基苯乙酸 。 反应条件通常包括使用四氢呋喃 (THF) 等溶剂,温度范围从 0°C 到室温 .

化学反应分析

阿氯芬酸会发生各种化学反应,包括:

氧化: 阿氯芬酸可以被氧化形成相应的羧酸。

还原: 阿氯芬酸的还原可以得到醇衍生物。

取代: 阿氯芬酸可以进行亲核取代反应,特别是在氯原子处。

这些反应中常用的试剂包括氧化剂如高锰酸钾、还原剂如氢化铝锂,以及亲核试剂如甲醇钠 。由这些反应形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

Pharmacological Properties

Alclofenac acts as an inhibitor of prostaglandin H2 synthase, effectively blocking the cyclooxygenase enzyme. This inhibition leads to a decrease in the production of inflammatory mediators such as prostaglandins and prostacyclins, which are responsible for pain and inflammation . The drug is characterized by:

- Absorption : Irregular absorption from the gastrointestinal tract, with peak plasma concentrations occurring within 1-4 hours post-administration.

- Volume of Distribution : Approximately 0.1 L/kg.

- Protein Binding : High protein binding rate (90-99%), which influences its pharmacokinetics .

Rheumatoid Arthritis

This compound has been shown to provide significant relief in patients suffering from rheumatoid arthritis. Studies indicate that this compound at a dosage of 3g daily is comparable in efficacy to other NSAIDs like aspirin and indomethacin, while exhibiting fewer gastrointestinal side effects . Long-term studies suggest that it may also help reduce disease severity over time .

Ankylosing Spondylitis

Patients with ankylosing spondylitis benefit from this compound due to its anti-inflammatory properties. Clinical trials have demonstrated that it effectively alleviates pain and improves functional status in affected individuals .

Degenerative Joint Diseases

This compound is also indicated for degenerative joint diseases, providing symptomatic relief from pain and inflammation associated with conditions like osteoarthritis . Its use in these contexts is supported by evidence showing comparable effectiveness to traditional NSAIDs.

Case Studies

Several case studies highlight the effectiveness and safety profile of this compound:

- A study involving 14,453 subjects treated with this compound CR (controlled-release) demonstrated a clinical efficacy rate of 91.63% in managing musculoskeletal pain without severe adverse reactions .

- Long-term trials have shown that patients on this compound improve their functional status significantly compared to those treated with other NSAIDs over similar durations .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other NSAIDs based on clinical findings:

| Drug | Daily Dosage | Efficacy Compared to this compound | Gastrointestinal Side Effects |

|---|---|---|---|

| Aspirin | 4.8g | Comparable | Moderate |

| Indomethacin | 150mg | Comparable | Higher |

| Phenylbutazone | 300-600mg | Comparable | Higher |

| This compound | 3g | Standard | Lower |

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported, including skin rashes and gastrointestinal discomfort, albeit at lower rates than other NSAIDs . A notable case involved a patient experiencing asthma exacerbation linked to this compound use, highlighting the importance of monitoring for hypersensitivity reactions .

相似化合物的比较

阿氯芬酸在化学上与其他 NSAID(如布洛芬和双氯芬酸)有关。 虽然所有这些化合物都具有相似的作用机制,但阿氯芬酸被发现具有不同的安全性,导致其从市场上撤回 。一些类似的化合物包括:

布洛芬: 另一种用于止痛和消炎的 NSAID。

双氯芬酸: 一种广泛使用的具有类似作用机制的 NSAID。

醋氯芬酸: 双氯芬酸的衍生物,具有改善的胃肠耐受性.

生物活性

Alclofenac is a non-steroidal anti-inflammatory drug (NSAID) that was primarily used for its analgesic and anti-inflammatory properties. Although it was withdrawn from the market in the UK in 1979, research continues to explore its biological activity, particularly its mechanisms of action and potential therapeutic applications.

This compound acts mainly as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation and pain. The inhibition of prostaglandin synthesis is achieved through the reversible blockade of COX enzymes, thereby reducing inflammatory mediators such as prostacyclins and prostaglandins .

Key Pharmacokinetic Properties

- Absorption : Irregular absorption from the gastrointestinal tract; peak plasma concentrations are reached within 1-4 hours post-administration.

- Volume of Distribution : Approximately 0.1 L/kg.

- Protein Binding : High protein binding (90-99%).

- Metabolism : Primarily metabolized to this compound glucuronide.

- Elimination : Excreted mainly via urine as glucuronide and unchanged drug.

- Half-life : Ranges from 1.5 to 5.5 hours .

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Absorption | Irregular |

| Peak Plasma Concentration | 1-4 hours |

| Volume of Distribution | 0.1 L/kg |

| Protein Binding | 90-99% |

| Half-life | 1.5 - 5.5 hours |

| Clearance | 37 - 69 ml/min |

Anti-inflammatory Effects

This compound's primary biological activity is its anti-inflammatory effect, which has been demonstrated in various studies. For instance, it significantly inhibits the synthesis of prostaglandins in synovial fluid from patients with osteoarthritis (OA), reducing pain and inflammation associated with the condition .

In a clinical study involving patients scheduled for knee replacement surgery, treatment with this compound led to decreased levels of inflammatory markers such as PGE2 and reduced expression of COX-2 in the synovial membrane .

Case Studies

- Osteoarthritis Management :

-

Colorectal Cancer Chemoprevention :

- Although not primarily indicated for cancer prevention, this compound was included in studies examining various chemopreventive agents against colorectal cancer (CRC). The findings suggested that while other agents like aspirin showed protective effects against CRC incidence, this compound's role remains less defined but warrants further investigation due to its anti-inflammatory properties .

Toxicity and Safety Profile

This compound has a notable safety profile; however, toxicity studies indicate potential risks at high doses. The lethal dose in animal models is approximately:

- Mice : Oral - 1100 mg/kg; Subcutaneous - 600 mg/kg

- Rats : Oral - 1050 mg/kg; Subcutaneous - 630 mg/kg .

Adverse Effects

Common adverse effects associated with this compound include gastrointestinal disturbances, renal impairment, and potential cardiovascular risks typical of NSAIDs. Monitoring is recommended for patients with pre-existing conditions that may be exacerbated by NSAID use.

常见问题

Basic Research Questions

Q. What are the key considerations in designing synthetic pathways for Alclofenac, and how do structural modifications impact its pharmacological activity?

- Methodological Answer : this compound’s synthesis involves benzene derivatives and alkene-based reagents, with attention to stereochemical outcomes that influence anti-inflammatory activity. Researchers should prioritize reaction conditions (e.g., temperature, catalysts) to optimize yield and purity. Structural modifications, such as altering the allyloxy or chlorophenyl groups, require computational modeling (e.g., molecular docking) to predict binding affinity to cyclooxygenase (COX) enzymes .

Q. What are the methodological challenges in determining this compound’s solubility in organic solvents, and how can researchers address data reproducibility issues?

- Methodological Answer : Limited solubility data for this compound in solvents like 1-octanol highlight the need for multi-temperature measurements (e.g., 278–310 K) and validation via high-performance liquid chromatography (HPLC). To improve reproducibility, researchers should standardize solvent purity, use controlled agitation methods, and report uncertainty intervals. Triplicate experiments with statistical regression (e.g., Van’t Hoff analysis) are recommended .

Q. How can researchers ensure ethical compliance when collecting pharmacological data for this compound in preclinical studies?

- Methodological Answer : Follow institutional review board (IRB) protocols for animal or in vitro studies, including dose justification based on LD50 values and adherence to the 3Rs (Replacement, Reduction, Refinement). Data transparency requires full disclosure of adverse effects and conflicts of interest in publications .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s potential drug-drug interactions via UDP-glucuronosyltransferase (UGT) inhibition?

- Methodological Answer : Use human liver/kidney microsomes or recombinant UGT isoforms (e.g., 1A1, 2B7) to quantify inhibition kinetics. Competitive inhibition assays with NSAIDs (e.g., diclofenac, ibuprofen) should measure IC50 values and apply Michaelis-Menten models. Validate findings with LC-MS/MS to detect glucuronide metabolites and assess metabolic clearance .

Q. What analytical frameworks are recommended for resolving contradictions in this compound’s pharmacological data across different experimental models?

- Methodological Answer : Apply triangulation by cross-validating in vitro (cell lines), ex vivo (tissue samples), and in vivo (animal models) data. Use meta-analysis tools (e.g., RevMan) to aggregate results, and perform sensitivity analyses to identify confounding variables (e.g., species-specific COX-2 expression). Contradictions in efficacy data may require Bayesian statistical approaches to weigh evidence quality .

Q. What systematic search strategies should researchers employ to ensure comprehensive retrieval of this compound-related studies across diverse databases?

- Methodological Answer : Combine Boolean operators (e.g., "this compound AND (pharmacokinetics OR toxicity)") across PubMed, Web of Science, and Embase. Use controlled vocabularies (e.g., MeSH terms) and screen grey literature (e.g., clinical trial registries). Document search strings and inclusion/exclusion criteria per PRISMA guidelines to minimize selection bias .

Q. How can the ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate) enhance data quality in clinical trials investigating this compound?

- Methodological Answer : Implement electronic data capture (EDC) systems with audit trails to ensure traceability. Source documents must include timestamps, investigator signatures, and raw chromatograms for pharmacokinetic assays. Independent data monitoring committees should review discrepancies in efficacy endpoints (e.g., pain relief scores) .

Q. What steps are critical for ensuring the reproducibility of this compound’s experimental results reported in primary literature?

- Methodological Answer : Replicate studies using identical batches of this compound (certified purity ≥98%) and publish detailed protocols in supplementary materials. Share datasets via repositories like Zenodo, and validate findings through inter-laboratory comparisons. Address equipment calibration and solvent lot variability in methods sections .

属性

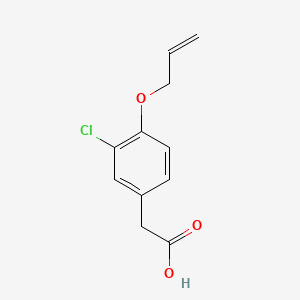

IUPAC Name |

2-(3-chloro-4-prop-2-enoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h2-4,6H,1,5,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHWPKZXBHOEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020038 | |

| Record name | Alclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Alclofenac is an inhibitor of prostaglandin H2 synthase. The inhibition of the enzyme occurs through the reversible block of cyclooxygenase enzyme. Therefore, it prevents the production of inflammatory mediators (and pain) as prostacyclins and prostaglandins. Aclofenac has the ability to inhibit the biosynthesis of prostaglandins which may be an important factor in the action of these drugs, but in addition, the effect of these agents in displacing endogenous anti-inflammatory substances from plasma protein binding sites is thought to be an equally important effect in their mechanism of action | |

| Record name | Alclofenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

22131-79-9 | |

| Record name | Alclofenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22131-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alclofenac [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022131799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alclofenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alclofenac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALCLOFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9CP5H21N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。